Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and ethyl 2-bromoacetate.
Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis or a similar cyclization reaction.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl bromide or through radical difluoromethylation processes.
Esterification: The carboxylate ester is formed by reacting the intermediate with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the difluoromethyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products
The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses or applications.
Scientific Research Applications
Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studying the effects of fluorinated indoles on biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes due to its fluorinated nature, which enhances its detectability in biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the difluoromethyl group, resulting in different biological activity and stability.
6-(Difluoromethyl)-1H-indole-2-carboxylate: Similar structure but without the ethyl ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate is unique due to the presence of both fluorine atoms and the difluoromethyl group, which significantly enhance its pharmacokinetic properties and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
ethyl 6-(difluoromethyl)-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-12(17)10-4-6-3-8(13)7(11(14)15)5-9(6)16-10/h3-5,11,16H,2H2,1H3 |
InChI Key |
VNZMSEWJWSNPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)C(F)F)F |
Origin of Product |
United States |
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